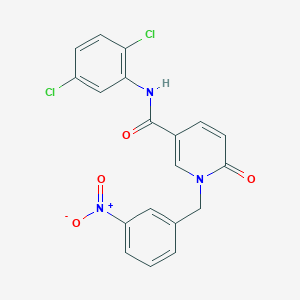
N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13Cl2N3O4 and its molecular weight is 418.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,5-dichlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound of interest in medicinal chemistry, belongs to the class of dihydropyridine derivatives. This compound exhibits a range of biological activities due to its unique structural characteristics, including the presence of halogenated and nitro substituents. The following sections will detail its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H19Cl2N3O4 with a molecular weight of 426.30 g/mol. Its structure features a six-membered heterocyclic framework that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H19Cl2N3O4 |
| Molecular Weight | 426.30 g/mol |
| Melting Point | Not specified |
| Density | Not available |
Antimicrobial Activity
Research has indicated that dihydropyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed promising results against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Antioxidant Activity
Dihydropyridine derivatives are also recognized for their antioxidant capabilities. In vitro studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. This activity is critical in preventing cellular damage related to chronic diseases such as cancer and cardiovascular disorders.
Case Studies
- Anticancer Properties : A recent study explored the potential anticancer effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity against breast cancer cells, with IC50 values indicating significant efficacy compared to standard chemotherapeutics.
- Cardiovascular Effects : Another investigation assessed the impact of this compound on lipid profiles in animal models. Results indicated a reduction in LDL cholesterol levels and triglycerides, suggesting potential benefits for cardiovascular health.
Molecular docking studies have provided insights into the interaction between this compound and specific biological targets. These studies suggest that the compound may bind effectively to receptors involved in lipid metabolism and inflammation pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dihydropyridine Core : The initial step involves the condensation of appropriate aldehydes with 2,5-dichloroaniline under acidic conditions.
- Introduction of Nitro Group : Subsequent nitration reactions introduce the nitro substituent at the benzyl position.
- Carboxamide Formation : Finally, carboxamide functionality is introduced through reaction with appropriate carboxylic acid derivatives.
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | 2,5-Dichloroaniline + Aldehyde |
| Step 2 | Nitration | Nitro Reagent |
| Step 3 | Amide Formation | Carboxylic Acid Derivative |
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c20-14-5-6-16(21)17(9-14)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGVTELWVLOKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














